![molecular formula C19H19N3O2 B5495038 N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5495038.png)
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide, also known as CPI-455, is a small molecule that has been developed as a potent and selective inhibitor of the histone methyltransferase G9a. This molecule has shown promising results in preclinical studies for the treatment of cancer and other diseases, making it an important area of research in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is based on its ability to selectively inhibit the activity of G9a. This enzyme is responsible for the methylation of lysine residues on histones and other proteins, which can have a profound effect on gene expression and cellular function. By blocking G9a activity, this compound can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. The molecule has also been shown to be selective for G9a, with minimal activity against other histone methyltransferases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide for lab experiments is its high potency and selectivity for G9a. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of the molecule is its relatively complex synthesis, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide and related compounds. These include:
1. Further optimization of the molecule to improve its potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the molecule in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Investigation of the role of G9a in other diseases, such as neurological disorders and autoimmune diseases.
4. Development of new assays and screening methods to identify additional inhibitors of G9a and other histone methyltransferases.
5. Exploration of the potential of this compound as a tool for studying epigenetic regulation and gene expression in basic research.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-N-cyclopropyl-3-nitrobenzamide to form the corresponding arylboronic acid. This is followed by a Suzuki coupling reaction with 1-methyl-1H-imidazole-2-boronic acid to generate the desired intermediate, which is then reduced with palladium on carbon to yield this compound.
Applications De Recherche Scientifique
N-cyclopropyl-3-(2-furyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the area of epigenetic regulation. The molecule has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in many types of cancer and is associated with poor prognosis. By blocking G9a activity, this compound can prevent the methylation of histones and other proteins, leading to changes in gene expression that can promote cancer cell death.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(furan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-21-10-9-20-18(21)13-22(16-7-8-16)19(23)15-5-2-4-14(12-15)17-6-3-11-24-17/h2-6,9-12,16H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGETGHXOTVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)C3=CC=CC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

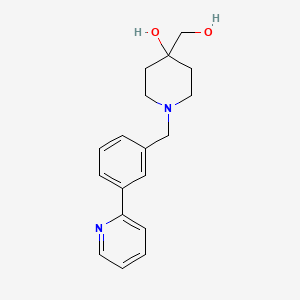
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)
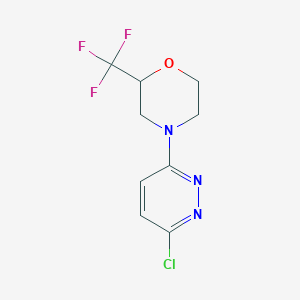
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
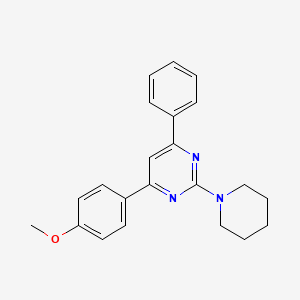
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5495006.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenesulfonamide](/img/structure/B5495011.png)
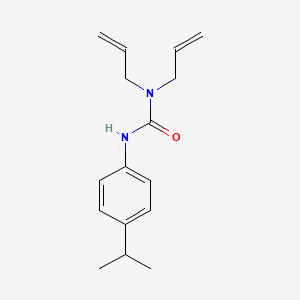
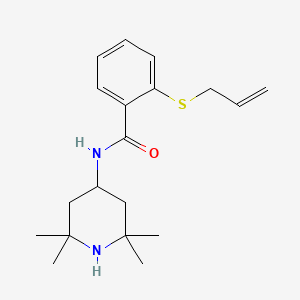
![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5495044.png)
![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)